molecular formula C10H20O B1670006 Decanal CAS No. 112-31-2

Decanal

Cat. No.: B1670006
CAS No.: 112-31-2
M. Wt: 156.26 g/mol
InChI Key: KSMVZQYAVGTKIV-UHFFFAOYSA-N
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Description

It is a colorless to light-yellow liquid at room temperature and is characterized by a fruity, somewhat citrusy, orange-like odor . This compound is widely used in the fragrance and flavor industries due to its pleasant aroma.

Mechanism of Action

Target of Action

Decanal, also known as Decyl aldehyde, is an organic compound classified as an aldehyde It’s known that structurally similar substances like nonanal and this compound have similar physico-chemical properties and are expected to act via the same mode of action .

Mode of Action

It’s known that substances with similar structures, like nonanal and this compound, are expected to act via the same mode of action . This suggests that this compound may interact with its targets in a similar manner to Nonanal.

Biochemical Pathways

This compound is an aromatic compound found mainly in citrus fruits . It has been found to promote collagen production dose-dependently , suggesting that it may play a role in the biochemical pathways related to collagen synthesis.

Pharmacokinetics

It’s known that kidney function can impact the adme properties of drugs , suggesting that renal function could potentially influence the bioavailability of this compound.

Result of Action

It has been found to promote collagen production , suggesting that it may have a role in skin health and aging.

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, this compound is known to strongly activate mosquitos’ human-specific glomerulus at physiological concentrations , indicating that environmental factors such as the presence of mosquitos could potentially influence the action of this compound.

Comparison with Similar Compounds

Uniqueness: Decyl aldehyde is unique due to its longer carbon chain, which imparts a distinct fruity and citrus-like aroma, making it particularly valuable in the fragrance and flavor industries .

Properties

IUPAC Name

decanal
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InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h10H,2-9H2,1H3
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InChI Key

KSMVZQYAVGTKIV-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=O
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Molecular Formula

C10H20O
Record name DECALDEHYDE
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DSSTOX Substance ID

DTXSID4021553
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Molecular Weight

156.26 g/mol
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Physical Description

Decaldehyde is a colorless to light yellow liquid with a pleasant odor. Floats on water. Freezing point is 64 °F. (USCG, 1999), Dry Powder, Liquid; Liquid, Colorless to light yellow liquid with an odor of citrus; [HSDB] Colorless liquid; [MSDSonline], Liquid, colourless to light yellow liquid/fatty, floral-orange odour on dilution
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Boiling Point

404 to 410 °F at 760 mmHg (USCG, 1999), 212 °C
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Flash Point

185 °F (USCG, 1999), 83 °C (181 °F) Closed cup
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Solubility

In water 0.00156 mg/L at 25 °C, Soluble in ethanol, ether, acetone; slightly soluble in carbon tetrachloride, Soluble in 80% alcohol, fixed oils, volatile oils, mineral oil; insoluble in glycerol, miscible with alcohol, fixed oils, propylene glycol (may be turbid); insoluble in glycerol, water, 1 ml in 1 ml of 80% alcohol (in ethanol)
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Density

0.83 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.830 g/cu cm at 15 °C, 0.823-0.832
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Vapor Pressure

0.1 [mmHg], 0.103 mm Hg at 25 °C/ from experimentally derived coefficients
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Color/Form

Colorless to light-yellow liquid

CAS No.

112-31-2, 112-81-2
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Melting Point

64 °F (USCG, 1999), -3.9 °C, Liquid Molar Volume = 0.190278 cu m/kmol; IG Heat of Formation = -3.2589X10+8 J/kmol; Heat Fusion at Melting Point = 3.45X10+7 J/kmol, -5 °C
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Synthesis routes and methods

Procedure details

6.08 g (38.4 mmol) of 1-decanol were dissolved in 58 ml of methylene chloride in a 200 ml sulphonation flask. 3.3 g (40.2 mmol) of sodium acetate and 3.6 g (15.5 mmol) of trichloroisocyanuric acid were added thereto. The mixture was cooled to 0° C. while stirring. A solution of 30 mg (0.12 mmol) of TEMPO derivative C in 3.5 ml of methylene chloride was dosed in within 30 minutes. The temperature was held at 0°-3° C. by constant cooling. The reaction had finished after 1 hour. The white precipitate was filtered off. The filtrate was worked up aqueous. 5.9 g (98%) of decanal were obtained as the crude product as a colourless liquid. GC content: 97% (area percent).
Quantity
6.08 g
Type
reactant
Reaction Step One
Quantity
58 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mg
Type
catalyst
Reaction Step Four
Yield
98%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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